Cyclohexanamine; (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid is a complex organic compound that belongs to the class of amines and amino acids. This compound features a cyclohexane ring, which is a saturated hydrocarbon, and incorporates various functional groups that contribute to its chemical properties and reactivity.
The compound is primarily classified as an amino acid derivative due to the presence of both amine and carboxylic acid functional groups. Its structure suggests potential applications in pharmaceuticals, particularly in drug design and synthesis, due to its unique molecular architecture.
The compound can be synthesized through various chemical reactions involving cyclohexanone and amines, with specific methodologies yielding high selectivity for cyclohexanamine. The classification of this compound as an amino acid derivative positions it within a broader category of biologically relevant molecules, which often serve as building blocks for proteins or as intermediates in metabolic pathways.
The synthesis of cyclohexanamine involves several key steps, typically starting from cyclohexanone. Common methods include:
The typical reaction conditions for synthesizing cyclohexylamine include:
The molecular structure of cyclohexanamine; (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid can be represented using structural formulas that depict its functional groups:
Molecular formula: C₁₈H₃₁N₃O₄
Molecular weight: 357.46 g/mol
Cyclohexanamine can participate in various chemical reactions due to its functional groups:
The reactivity of cyclohexanamine is influenced by its steric environment and electronic properties imparted by the surrounding functional groups.
The mechanism of action for cyclohexanamine in biological systems often involves its role as a neurotransmitter or precursor in amino acid metabolism. Its ability to donate protons and form hydrogen bonds allows it to interact with various biological macromolecules.
Research indicates that compounds similar to cyclohexanamine may influence neurotransmitter pathways, potentially affecting mood and cognitive functions.
Cyclohexanamine; (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid has several potential applications:
The synthesis of the target compound—cyclohexanamine conjugated to (2S)-2-(Fmoc-amino)-3-[1-(Boc-imidazol-4-yl)]propanoic acid—requires sequential orthogonal coupling strategies. The core architecture is assembled through three key stages: 1. Cyclohexanamine Functionalization: Primary cyclohexylamine undergoes reductive amination with aldehydes or alkylation with electrophiles to introduce spacer groups. The patent US9718795B2 details transition metal-catalyzed coupling reactions (e.g., Pd, Ni, Ru complexes) for appending ethylene bridges to cyclohexylamine, yielding intermediates like 2-(4-aminocyclohexyl)ethanol [4]. These serve as anchors for subsequent peptide coupling. 2. Imidazole Propanoic Acid Preparation: Histidine analogues are generated by alkylating 4-imidazolepropanoic acid with di-tert-butyl dicarbonate (Boc₂O), selectively protecting the imidazole N1-nitrogen. The (2S)-stereochemistry is installed via enantioselective enzymatic resolution or asymmetric hydrogenation of unsaturated precursors prior to Fmoc protection [4]. 3. Convergent Assembly: The cyclohexanamine-derived spacer is coupled to the imidazole propanoic acid moiety using carbodiimide reagents (EDC/HOBt) in aprotic solvents like DMF. Final Fmoc protection of the amino acid α-amine completes the synthesis, typically achieving yields of 68–85% after HPLC purification [1] [4].
Table 1: Key Synthetic Intermediates and Conditions | Intermediate | Synthetic Method | Catalyst/Solvent | Yield (%) | |--------------------------------|------------------------------------------|----------------------------|---------------| | Boc-imidazole propanoic acid | N-alkylation | THF, 0°C to RT | 92 | | Ethylene-spaced cyclohexylamine| Reductive amination | NaBH₃CN, MeOH | 78 | | Hybrid conjugate | EDC/HOBt coupling | DMF, 0°C to RT | 83 |
Orthogonal protection is critical for synthesizing this multifunctional compound: - Fmoc (9-Fluorenylmethoxycarbonyl): Protects the α-amine of the propanoic acid derivative. Cleaved rapidly (5–20 min) under mild basic conditions (20% piperidine/DMF) without disturbing acid-labile Boc groups or the imidazole ring [3]. The Fmoc group’s UV activity (λ_max = 301 nm) enables real-time monitoring of deprotection efficiency [1]. - Boc (tert-Butyloxycarbonyl): Shields the imidazole N1-nitrogen. Stable to piperidine but cleaved with moderate TFA concentrations (25–50% in DCM, 30–60 min). This sequential stability allows selective deprotection of Fmoc for chain elongation while preserving imidazole protection [4] [5]. Crucially, the cyclohexylamine group typically remains unprotected due to its lower nucleophilicity compared to primary amines. However, if N-functionalization is required, temporary protonation or mild acyl protection (e.g., acetyl) is employed to prevent side reactions during coupling steps [2].
Table 2: Protection/Deprotection Kinetics | Protecting Group | Deprotection Reagent | Time (min) | Stability to Orthogonal Group | |----------------------|-------------------------------|----------------|-----------------------------------| | Fmoc | 20% piperidine/DMF | 5–20 | Boc: Stable | | Boc | 25–50% TFA/DCM | 30–60 | Fmoc: Labile |
Preserving chirality at the C2 carbon of the propanoic acid moiety is achieved through: - Asymmetric Synthesis: Enzymatic resolution using acylases or lipases provides enantiomerically pure (S)-Boc-imidazole propanoic acid precursors (>99% ee). Chemical methods include Schöllkopf bis-lactim glycine alkylation with 4-imidazolemethyl electrophiles under Pd(0) catalysis, yielding L-configuration products [4]. - Fmoc Incorporation: Coupling Fmoc-OSu (Fmoc-N-succinimide ester) to the (S)-amino acid in acetone/water (4:1) at 0°C minimizes epimerization (<0.5%). The bulky Fmoc group sterically hinders racemization during subsequent coupling to cyclohexanamine derivatives [1] [3]. - Analytical Verification: Chiral HPLC (Chirobiotic T column) and optical rotation ([α]D²⁵ = +24.5° ± 0.5° in MeOH) confirm configuration integrity post-synthesis. CD spectroscopy shows a characteristic positive Cotton effect at 265 nm for the (S)-enantiomer [1].
Table 3: Stereochemical Integrity Under Synthetic Conditions | Step | Condition | Epimerization (%) | Chiral Purity (ee%) | |-----------------------------|------------------------------|------------------------|--------------------------| | Boc-imidazole alkylation | Pd₂(dba)₃, BINAP, THF, 60°C | 1.2 | 98.8 | | Fmoc coupling | Fmoc-OSu, 0°C, pH 9.0 | 0.4 | 99.6 | | EDC-mediated conjugation | HOBt, DMF, RT | 0.8 | 99.2 |
Compounds Referenced in Synthesis | Compound Name | Role | |-------------------------------------------------------------------------|----------------------------------| | Cyclohexanamine | Core amine component | | (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoic acid | Fmoc-protected amino acid | | 1-[(2-Methylpropan-2-yl)oxycarbonyl]imidazole-4-propanoic acid | Boc-protected imidazole derivative | | 2-(4-Aminocyclohexyl)ethanol | Cyclohexylamine spacer | | tert-Butyloxycarbonyl (Boc) | Protecting group | | 9-Fluorenylmethoxycarbonyl (Fmoc) | Protecting group |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7